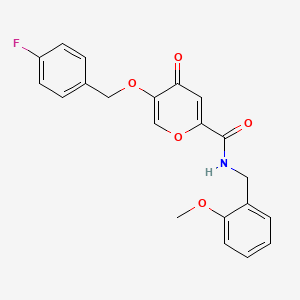

5-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide

Description

5-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. The compound features a pyran ring, a fluorobenzyl group, and a methoxybenzyl group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-N-[(2-methoxyphenyl)methyl]-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO5/c1-26-18-5-3-2-4-15(18)11-23-21(25)19-10-17(24)20(13-28-19)27-12-14-6-8-16(22)9-7-14/h2-10,13H,11-12H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBYOSVWAHBJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, including the formation of the pyran ring and the introduction of the fluorobenzyl and methoxybenzyl groups. Common synthetic routes may involve:

Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using 4-fluorobenzyl halides.

Introduction of the Methoxybenzyl Group: This can be done through nucleophilic substitution reactions using 2-methoxybenzyl halides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Halides, acids, or bases depending on the specific substitution reaction.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with desired properties.

Biology

This compound has potential applications in biological research, particularly in studying biological pathways and interactions. It may be used to investigate the role of specific molecular targets, such as enzymes or receptors, influencing various biological effects.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties . Preliminary studies suggest it may have applications in treating various diseases due to its ability to modulate biological pathways. Research is ongoing to evaluate its efficacy and safety in clinical settings.

Industry

In industrial applications, this compound can be utilized in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various industrial processes.

Case Studies and Research Findings

- Antimicrobial Activity: Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against bacterial strains and found promising results that warrant further investigation.

- Cancer Research: Preliminary findings suggest potential anticancer activity, with studies indicating that it may inhibit tumor growth in vitro. Further studies are needed to elucidate its mechanism and efficacy in vivo.

- Material Science Applications: Investigations into the use of this compound as a precursor for novel polymeric materials have shown that it can enhance material properties due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-((2-fluorobenzyl)oxy)phenylboronic acid

- 4-(3-((4-fluorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

5-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.

Biological Activity

5-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This compound features a pyran ring, a fluorobenzyl group, and a methoxybenzyl group, which contribute to its unique properties and reactivity. The molecular formula is with a molecular weight of 383.4 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, influencing various cellular pathways. The compound may exhibit:

- Anticancer Properties : Preliminary studies suggest that it could inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth .

- Antimicrobial Activity : There are indications of its potential effectiveness against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent .

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

- Anticancer Studies : Research has shown that derivatives of similar pyran compounds can exhibit significant cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer) . The mechanism often involves the inhibition of key signaling pathways that regulate cell survival and proliferation.

- Antimicrobial Activity : Investigations into related compounds have revealed promising antimicrobial properties, suggesting that this compound may also possess similar effects against pathogenic bacteria .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A | Evaluated the anticancer activity against HT-29 cells; IC50 values were determined. | Suggests potential for development into a therapeutic agent for colorectal cancer. |

| Study B | Assessed antimicrobial properties against Gram-positive and Gram-negative bacteria. | Indicates possible use in treating bacterial infections, enhancing the search for new antibiotics. |

Preparation Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyran Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups :

- Fluorobenzyl group via nucleophilic substitution using 4-fluorobenzyl halides.

- Methoxybenzyl group through etherification reactions with 2-methoxybenzyl alcohol.

Chemical Reactions Analysis

The compound can undergo various types of chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids or ketones, using agents like potassium permanganate.

- Reduction : Reduction can convert carbonyl groups to alcohols or amines, typically using lithium aluminum hydride.

- Substitution Reactions : Nucleophilic substitution can introduce new functional groups at the benzyl positions.

Q & A

Q. What are the recommended synthetic routes for 5-((4-fluorobenzyl)oxy)-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A modular approach involving condensation of substituted benzyl ethers with pyran-2-carboxamide intermediates is typically employed. For example, coupling 4-fluorobenzyl bromide with 2-methoxybenzylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) can yield the benzyloxy precursor. Subsequent cyclization via acid catalysis (e.g., trichloroisocyanuric acid) or microwave-assisted methods may enhance reaction efficiency . Purity optimization requires flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound, particularly the stereochemistry of the pyran ring and substituent orientations?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguities. If crystals are unavailable, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximities between protons (e.g., pyran ring protons and benzyloxy groups). Computational methods like density functional theory (DFT) can also predict optimal geometries and compare simulated/experimental IR or UV-Vis spectra .

Q. What are the critical safety considerations when handling this compound in the laboratory?

- Methodological Answer : While specific hazard data for this compound is limited, structurally related fluorinated benzyl ethers require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse affected areas with water for 15 minutes and consult toxicity databases (e.g., PubChem) for analogous compounds .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity, such as enzyme inhibition or receptor binding, and address conflicting data from initial screens?

- Methodological Answer : For enzyme inhibition assays (e.g., monoamine oxidase B), use recombinant human enzymes and measure activity via fluorometric or spectrophotometric detection of H₂O₂ or kynuramine metabolites . To resolve contradictions, validate hits with orthogonal assays (e.g., surface plasmon resonance for binding affinity) and control for assay interference (e.g., compound autofluorescence or aggregation). Statistical tools like Grubbs’ test can identify outliers in dose-response data .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties, such as metabolic stability or blood-brain barrier permeability?

- Methodological Answer : Use in silico tools like SwissADME or Schrödinger’s QikProp to predict logP, polar surface area, and cytochrome P450 interactions. Molecular dynamics simulations can model blood-brain barrier penetration by assessing free-energy profiles across lipid bilayers. Experimental validation via Caco-2 cell monolayers or liver microsomal stability assays is recommended .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches or literature reports?

- Methodological Answer : Batch-to-batch variability may arise from residual solvents or tautomeric forms. Re-crystallize the compound from a non-polar solvent (e.g., hexane/ethyl acetate) and re-acquire NMR in deuterated DMSO to suppress proton exchange effects. Cross-reference with databases like PubChem or the Cambridge Structural Database (CSD) for published shifts of analogous structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.